N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Description
N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide featuring a 1,1,3-trioxo-benzothiazole core and a 4-acetylphenyl substituent. It serves as a key intermediate in the synthesis of antimicrobial agents, where its benzothiazole moiety contributes to bioactivity against bacterial strains such as Staphylococcus aureus and Escherichia coli . Crystallographic studies of related analogs reveal that the benzothiazole ring adopts a near-planar conformation (r.m.s. deviation: 0.023 Å), with dihedral angles of ~85° relative to the attached phenyl group, influencing molecular packing and solubility .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-11(20)12-6-8-13(9-7-12)18-16(21)10-19-17(22)14-4-2-3-5-15(14)25(19,23)24/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYKFFDGTIWUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H16N2O5S
- Molecular Weight : 372.4 g/mol
- Purity : Typically around 95% .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Interaction : It may bind to certain receptors, modulating their activity and potentially leading to therapeutic effects.
- DNA Interaction : The compound could interact with DNA, affecting gene expression and cellular functions.
Antioxidant Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays:
| Assay Type | Methodology | Result |
|---|---|---|
| DPPH Assay | In vitro evaluation of free radical scavenging | Significant reduction in DPPH radical concentration |
| FRAP Assay | Assessment of ferric reducing ability | High reducing power compared to control |
| ORAC Assay | Measurement of oxygen radical absorbance capacity | Strong antioxidant capacity |
Antiproliferative Activity
The antiproliferative effects were assessed in various cancer cell lines. The compound showed promising results:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Moderate inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12.0 | Strong inhibition observed |
| A549 (Lung Cancer) | 18.3 | Significant reduction in viability |
Case Studies
A study investigated the multifaceted biological activities of similar benzothiazole derivatives. Among the synthesized compounds, those with structural similarities to this compound demonstrated:
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (SCP-1)
- Structural Difference : Replaces the 4-acetyl group with a hydroxyl (-OH) substituent.
- Pharmacokinetics: Exhibits a shorter elimination half-life (t1/2) and higher clearance rate compared to acetaminophen, suggesting faster metabolic processing .
- Crystallography: Forms N—H⋯O and O—H⋯O hydrogen bonds in the solid state, with π-stacking distances of 3.93 Å between benzothiazole and phenol rings .
N-{4-[(2,4-Dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Structural Difference : Incorporates a sulfamoyl group (-SO2NH-) and 2,4-dimethylphenyl moiety.
- Applications : Structural analogs with sulfamoyl groups are often explored for enzyme inhibition or receptor antagonism.
N-(2,3-Dimethylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Structural Difference : Substitutes the phenyl ring with a 2,3-dimethylcyclohexyl group.
MRS1706 (A2B Adenosine Receptor Antagonist)
- Structural Difference : Replaces the benzothiazole-trioxo group with a purine-dioxo moiety.
- Bioactivity : Potent A2B receptor antagonist (IC50 ~10 nM), highlighting how core heterocycle changes alter target specificity .
Comparative Pharmacological Data
Pharmacokinetic and Toxicity Considerations
- Metabolism : The acetyl group in N-(4-acetylphenyl)-...acetamide may undergo hepatic deacetylation, prolonging its half-life compared to SCP-1’s hydroxyl group, which is prone to rapid glucuronidation .
- Toxicity : Sulfamoyl-containing analogs (e.g., ) carry risks of hypersensitivity reactions, whereas acetylated derivatives are generally better tolerated .
Q & A
Q. How can reaction yields be optimized in multi-step syntheses?
- Methodological Answer : Key factors include:
- Catalyst Screening : Pd-mediated couplings for C–N bond formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Stepwise Monitoring : Real-time FTIR or inline NMR to detect intermediates and adjust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
